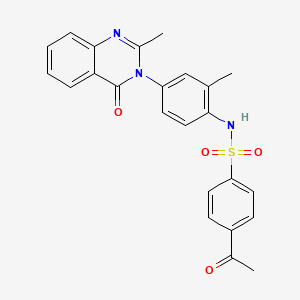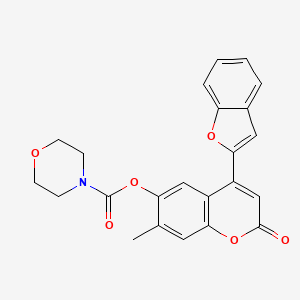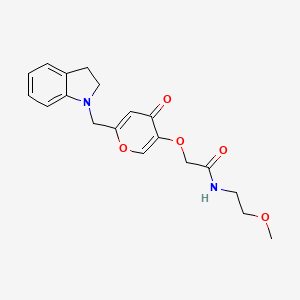![molecular formula C20H22N4OS2 B2609355 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1226439-30-0](/img/structure/B2609355.png)
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives are typically synthesized through a series of reactions involving imidazo[2,1-b]thiazole and carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]thiazole core, a methylthio group attached to the benzene ring, and a piperazine-1-carboxamide group attached via an amide linkage. The exact structure would need to be confirmed through techniques such as NMR and MS spectral analysis .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Properties
The derivatives of piperazine, including compounds similar in structure to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, have shown promising biological activities. For instance, specific urea and thiourea derivatives of piperazine doped with febuxostat demonstrated significant antiviral activities against the Tobacco mosaic virus (TMV), along with potent antimicrobial activities. Notably, compounds with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited the most pronounced antiviral activities, while compounds with 4-fluorophenyl substituted urea, 4-nitrophenyl substituted urea, 3-bromophenyl substituted thiourea, and 2,4-dichlorophenyl substituted thiourea showed potent antimicrobial activity (Reddy et al., 2013).
Anti-Mycobacterial Activity
Benzofuran and benzo[d]isothiazole derivatives, including compounds structurally related to this compound, were synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB. One compound in particular, 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide, emerged as a promising inhibitor, exhibiting significant anti-mycobacterial potential with low cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Anti-Inflammatory and Analgesic Agents
Novel chemical structures derived from visnaginone and khellinone, including those structurally related to this compound, were synthesized and screened for their anti-inflammatory and analgesic activities. Compounds from this synthesis demonstrated high inhibitory activity on COX-2 selectivity, significant analgesic activity, and pronounced anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Piperazine-based 2-benzothiazolylimino-4-thiazolidinones were prepared and exhibited promising pharmacological potential as antimicrobial agents, with the lowest minimum inhibitory concentrations (MIC) observed being in the range of 4–8 µg/mL (Patel & Park, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIBWQBGBQUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2609277.png)
![N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2609278.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2609283.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2609285.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2609287.png)

![3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)

![N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2609292.png)

